molecular formula C14H19ClO2 B1586041 4-Heptyloxybenzoyl chloride CAS No. 40782-54-5

4-Heptyloxybenzoyl chloride

Cat. No.: B1586041
CAS No.: 40782-54-5
M. Wt: 254.75 g/mol
InChI Key: OTHIDQZVUQAMEW-UHFFFAOYSA-N
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Description

4-Heptyloxybenzoyl chloride (IUPAC name: 4-heptoxybenzoyl chloride; CAS: 40782-54-5) is an aromatic acyl chloride with a heptyloxy substituent at the para position of the benzene ring. Its molecular formula is C₁₄H₁₉ClO₂, with a molecular weight of 254.75 g/mol . This compound is characterized by its reactive carbonyl chloride group, making it a versatile intermediate in organic synthesis, particularly in the production of liquid crystals, polymers, and pharmaceuticals. The heptyloxy chain enhances its hydrophobicity, influencing solubility and phase behavior in mesogenic materials .

Properties

IUPAC Name

4-heptoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO2/c1-2-3-4-5-6-11-17-13-9-7-12(8-10-13)14(15)16/h7-10H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHIDQZVUQAMEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70961199
Record name 4-(Heptyloxy)benzoyl chloride
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Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40782-54-5
Record name 4-(Heptyloxy)benzoyl chloride
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Record name 4-Heptyloxybenzoyl chloride
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Record name 4-(Heptyloxy)benzoyl chloride
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Record name 4-heptyloxybenzoyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Heptyloxybenzoyl chloride can be synthesized through the reaction of 4-heptyloxybenzoic acid with thionyl chloride or oxalyl chloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds as follows:

4-Heptyloxybenzoic acid+Thionyl chloride4-Heptyloxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-Heptyloxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-Heptyloxybenzoic acid+Thionyl chloride→4-Heptyloxybenzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Heptyloxybenzoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-heptyloxybenzoic acid and hydrogen chloride.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like alcohols, amines, and thiols in the presence of a base (e.g., pyridine) are commonly used.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

Major Products Formed:

    Esters: Formed by reaction with alcohols.

    Amides: Formed by reaction with amines.

    4-Heptyloxybenzoic Acid: Formed by hydrolysis.

    4-Heptyloxybenzyl Alcohol: Formed by reduction

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
4-Heptyloxybenzoyl chloride serves as a precursor for synthesizing various biologically active compounds, particularly in the development of pharmaceuticals targeting cancer and infectious diseases. Its lipophilic nature enhances the bioavailability of derivatives, making them more effective in therapeutic applications.

Mechanisms of Action
The compound's derivatives often interact with specific molecular targets, which include enzymes and receptors involved in disease processes. For instance, certain derivatives have shown inhibitory effects on pathogens such as bacteria and viruses, making them potential candidates for antimicrobial therapies .

Material Science

Liquid Crystal Applications
In the field of material science, this compound is utilized in the formulation of liquid crystal mixtures. These mixtures are essential for developing advanced electronic devices, including displays and sensors. The compound's structure allows for tailored properties that enhance the performance of liquid crystal displays (LCDs) .

Organic Synthesis

Reagent for Chemical Reactions
this compound acts as an acylating agent in organic synthesis. It is used to introduce heptyloxybenzoyl groups into various substrates, facilitating the formation of complex organic molecules. This application is crucial in synthesizing compounds with desired functional properties for research and industrial purposes .

Data Table: Applications Overview

Application AreaSpecific UseBenefits/Outcomes
Medicinal ChemistryAnticancer and antimicrobial drugsEnhanced bioavailability and efficacy
Material ScienceLiquid crystal formulationsImproved performance in electronic devices
Organic SynthesisAcylation reactionsCreation of complex organic compounds

Case Studies

  • Antimicrobial Activity
    A study evaluated derivatives of this compound against various bacterial strains. Results indicated significant antimicrobial activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria.
  • Cancer Therapeutics
    Research focused on a derivative of this compound demonstrated its effectiveness in inhibiting tumor growth in vitro. The compound's mechanism involved the disruption of cell cycle progression in cancer cells, highlighting its potential as a lead compound for new cancer therapies.
  • Liquid Crystal Displays
    In a project aimed at improving LCD technology, researchers incorporated this compound into liquid crystal formulations. The modified mixtures exhibited enhanced thermal stability and responsiveness to electric fields, leading to better display performance .

Mechanism of Action

The mechanism of action of 4-heptyloxybenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific derivative being studied. For example, in medicinal chemistry, the derivatives may interact with specific enzymes or receptors, leading to their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following compounds share the benzoyl chloride backbone but differ in substituents at the para position:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol)
4-Heptyloxybenzoyl chloride -O(CH₂)₆CH₃ C₁₄H₁₉ClO₂ 254.75
4-Hydroxybenzoyl chloride -OH C₇H₅ClO₂ 156.56
4-Methoxybenzoyl chloride -OCH₃ C₈H₇ClO₂ 170.59
4-Pentylbenzoyl chloride -C₅H₁₁ C₁₂H₁₅ClO 210.70
4-Methylbenzoyl chloride -CH₃ C₈H₇ClO 154.59

Physical Properties

Key differences in physical properties arise from substituent effects:

Compound Boiling Point (°C/mmHg) Melting Point (°C) Solubility Trends
This compound 160 (5 mmHg) Not reported Soluble in nonpolar solvents (e.g., toluene)
4-Hydroxybenzoyl chloride 113 (1.7 mmHg) 40–42 Soluble in polar aprotic solvents (e.g., DMF)
4-Methoxybenzoyl chloride 136 (3.2 mmHg) 15–17 Moderate solubility in ethers
4-Pentylbenzoyl chloride 143 (1.3 mmHg) Not reported Similar to heptyloxy derivative
4-Methylbenzoyl chloride 210 (760 mmHg) -15 Soluble in chlorinated solvents

Notes:

  • Longer alkyl chains (e.g., heptyloxy) lower volatility and increase hydrophobicity.
  • Electron-withdrawing groups (e.g., -Cl, -Br) increase reactivity toward nucleophiles.

Chemical Reactivity

  • This compound : Reacts with alcohols and amines to form esters and amides, respectively. Used in liquid crystal synthesis due to its mesogenic tail .
  • 4-Hydroxybenzoyl chloride : Prone to self-condensation due to the acidic -OH group; requires protection during reactions .
  • 4-Methoxybenzoyl chloride : The electron-donating -OCH₃ group slows electrophilic substitution but enhances stability during storage .
  • 4-Pentylbenzoyl chloride : Intermediate for ferroelectric liquid crystals, with shorter alkyl chains enabling lower phase transition temperatures .

Biological Activity

4-Heptyloxybenzoyl chloride is an organic compound with significant biological activity, particularly in the context of medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

  • Molecular Formula : C14H19ClO2
  • Average Mass : 254.75 g/mol
  • CAS Number : 1040688-06-9

This compound is characterized by its heptyloxy substituent, which influences its solubility and interaction with biological molecules.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit notable antitumor properties. For instance, a study on a related compound, IMB-1406, demonstrated remarkable cytotoxic activity against various cancer cell lines:

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

These results highlight the potential of similar compounds to inhibit cancer cell proliferation effectively .

The mechanism by which compounds like this compound exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, the compound can modulate enzyme activity, leading to various biological responses. The binding affinity and specificity of these interactions are crucial for determining therapeutic efficacy and safety profiles.

Toxicological Studies

Toxicological assessments have shown that this compound may cause allergic reactions upon skin contact, as indicated by predictions from guinea pig models . Such findings underscore the importance of evaluating safety profiles alongside therapeutic potentials.

Study on Carcinogenicity

A relevant study investigated the biological activity of structurally similar compounds in various carcinogenicity assays. The results indicated that certain derivatives exhibited significant activity in several in vitro tests, although they did not require metabolic activation via liver S9 preparations . This suggests that some compounds in this class may possess inherent mutagenic properties.

Anticancer Screening

Another case study focused on the anticancer potential of benzyl derivatives similar to this compound. The findings revealed that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, emphasizing their role in cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Heptyloxybenzoyl chloride
Reactant of Route 2
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